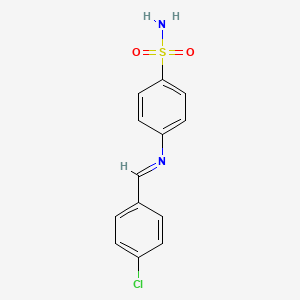

4-((4-Chlorobenzylidene)amino)benzenesulfonamide

Descripción general

Descripción

“4-((4-Chlorobenzylidene)amino)benzenesulfonamide” is a chemical compound with the linear formula C15H15ClN2O2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . This compound has been studied for its potential anticancer and antimicrobial properties .

Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using Domain-Based Local Pair Natural Orbital Coupled Cluster Study . This method is used to study how water and 4CLBNI dimers communicate with each other through hydrogen bonds .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that benzenesulfonamide derivatives have been evaluated for their anti-proliferative activity against certain cancer cell lines .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 322.816 and a linear formula of C15H15ClN2O2S .Aplicaciones Científicas De Investigación

1. Crystal and Molecular Structure Studies

The crystal and molecular structures of compounds related to 4-((4-Chlorobenzylidene)amino)benzenesulfonamide have been extensively studied. For example, Kovalchukova et al. (2013) investigated the crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride using X-ray diffraction and spectrophotometry (Kovalchukova et al., 2013).

2. Synthesis and Characterization

The synthesis and characterization of derivatives of benzenesulfonamide, like 4-Amino-N-(2-hydroxy-4- pentadecylbenzylidene)benzenesulfonamide, have been reported. Naganagowda and Petsom (2011) confirmed the structure of this compound through various spectral analyses (Naganagowda & Petsom, 2011).

3. Photophysical and Photochemical Properties

Studies on compounds such as zinc phthalocyanine substituted with benzenesulfonamide derivative groups have revealed their potential in photodynamic therapy for cancer treatment. Pişkin et al. (2020) described the photophysical and photochemical properties of these compounds, emphasizing their suitability as Type II photosensitizers (Pişkin, Canpolat & Öztürk, 2020).

4. Antifungal Applications

Research into the antifungal properties of benzenesulfonamide derivatives has been conducted. Gupta and Halve (2015) synthesized novel azetidin-2-ones containing benzenesulfonamide, showing potent antifungal activity against Aspergillus species (Gupta & Halve, 2015).

5. Inhibitory Properties

Compounds with a benzenesulfonamide structure have been tested for various inhibitory activities. For instance, Mincione et al. (2001) explored the inhibitory effect of certain derivatives on carbonic anhydrase isozymes, finding potential applications in treating glaucoma (Mincione et al., 2001).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit carbonic anhydrase ix , a protein involved in the regulation of pH and cell proliferation .

Mode of Action

Based on its structural similarity to other benzenesulfonamide derivatives, it may interact with its target protein and inhibit its function .

Biochemical Pathways

If it does inhibit carbonic anhydrase ix as suggested, it could impact pathways related to ph regulation and cell proliferation .

Análisis Bioquímico

Biochemical Properties

The compound 4-((4-Chlorobenzylidene)amino)benzenesulfonamide has been studied for its role in biochemical reactions . It has been found to interact with various enzymes and proteins, and these interactions are primarily through hydrogen bonds .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . It can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

The information provided here is based on the current understanding and available research .

Propiedades

IUPAC Name |

4-[(4-chlorophenyl)methylideneamino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2S/c14-11-3-1-10(2-4-11)9-16-12-5-7-13(8-6-12)19(15,17)18/h1-9H,(H2,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQSDPZPWPCNKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6H-Thieno[2,3-b]pyrrol-5-yl)methanol](/img/structure/B3095551.png)

![11-Methylidene-4,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),5,8-trien-2-one](/img/structure/B3095560.png)

![{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B3095579.png)

![11-Benzyl-5-(chloromethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0,]trideca-1(9),2,4,6-tetraen-3-ol](/img/structure/B3095595.png)